

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile

Cat. No.: B1424145

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile**: A Core Heterocyclic Building Block

This guide provides a detailed technical overview of **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile** (CAS No. 886047-45-6), a specialized heterocyclic intermediate. Designed for researchers and professionals in drug development, this document moves beyond simple data recitation to explore the compound's chemical logic, its place in synthetic strategy, and its potential applications in medicinal chemistry. While this molecule is a niche commercial product for which extensive public experimental data is limited, this guide synthesizes available information with established chemical principles to provide a robust working profile.

Core Molecular Profile and Physicochemical Properties

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is a polysubstituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability. The specific arrangement of chloro, methoxy, methyl, and nitrile functional groups on this core makes it a versatile precursor for constructing more complex molecular architectures.

The nitrile group is a particularly useful functional handle. It is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and can be chemically transformed into other critical functionalities such as amines, amides, or tetrazoles, providing a gateway to diverse chemical space. The two chlorine atoms offer distinct opportunities for regioselective nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern pharmaceutical synthesis.

Key Identifiers and Properties

The fundamental properties of the molecule are summarized below. It is important to note that while identifiers and molecular formula are definitive, most physical properties are computationally predicted, as verified experimental data is not widely published.

Property	Value	Source
IUPAC Name	2,5-dichloro-6-methoxy-4-methylpyridine-3-carbonitrile	[1] [2]
CAS Number	886047-45-6	[1] [3]
Molecular Formula	C ₈ H ₆ Cl ₂ N ₂ O	[1] [2] [3]
Molecular Weight	217.05 g/mol	[1] [2]
Monoisotopic Mass	215.9857 Da	[2]
Purity (Typical)	≥97%	[4]
Computed LogP (XLogP3)	2.8	[2]
Computed Polar Surface Area	45.9 Å ²	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	3	[2]

Molecular Structure

The structure, including the IUPAC numbering of the pyridine core, is shown below.

Caption: Structure of **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile**.

Safety and Handling Profile

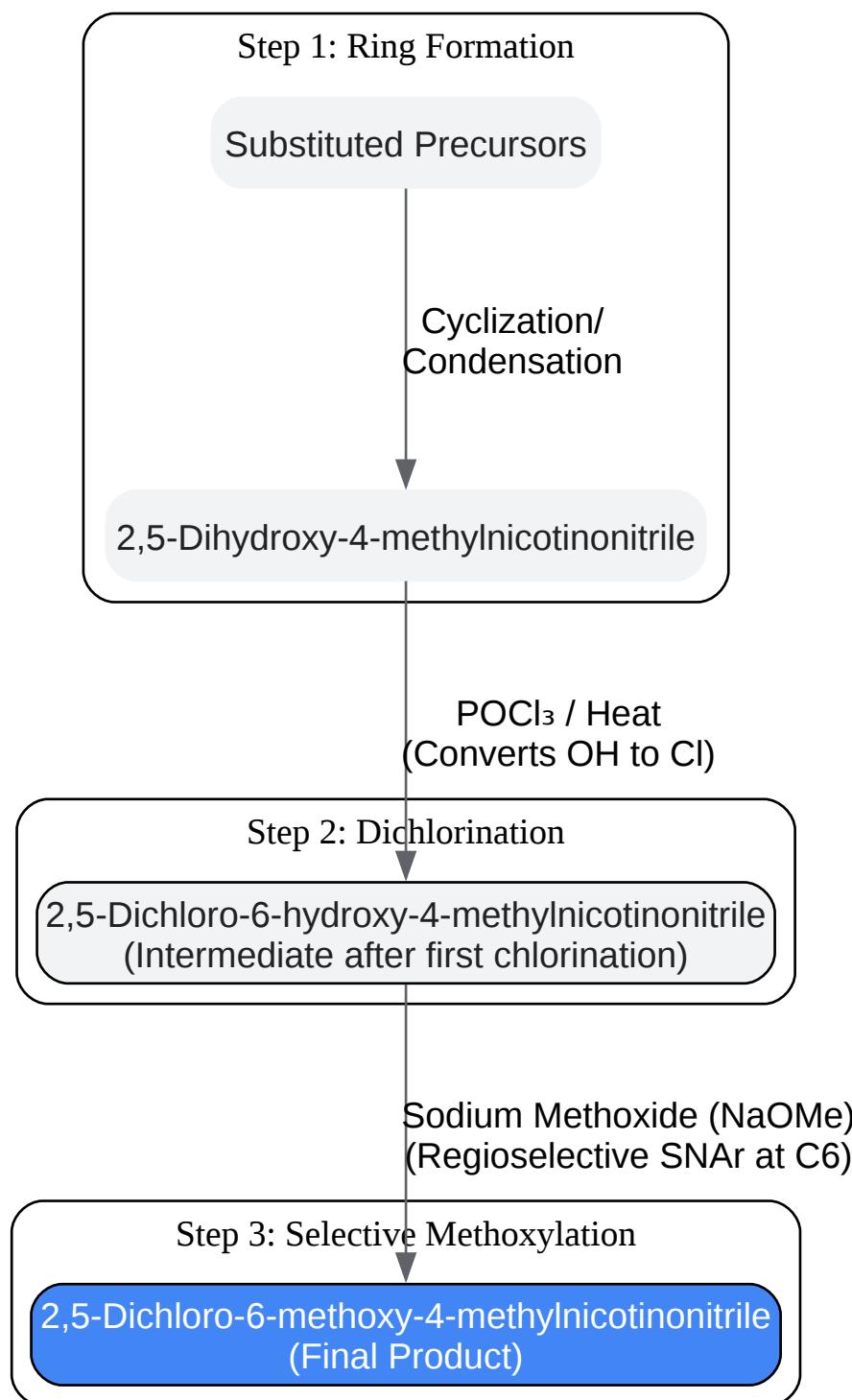
As a chlorinated heterocyclic compound and a potential irritant, proper laboratory safety protocols are mandatory when handling this substance. The consensus hazard classification from supplier Safety Data Sheets (SDS) is summarized below.

Hazard Class	Pictogram	Code	Statement
Acute Toxicity (Oral)	GHS07 (Harmful)	H302	Harmful if swallowed
Skin Irritation	GHS07 (Irritant)	H315	Causes skin irritation
Eye Irritation	GHS07 (Irritant)	H319	Causes serious eye irritation
Respiratory Irritation	GHS07 (Irritant)	H335	May cause respiratory irritation

Recommended Handling Procedures

- Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
- Handling: Avoid dust formation. Use only non-sparking tools. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[3\]](#)

Representative Synthetic Approach


A specific, peer-reviewed synthesis for **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile** is not readily available in public literature, which is common for specialized commercial intermediates. However, based on established pyridine chemistry found in patent literature for analogous structures, a plausible and logical synthetic route can be constructed.

The core principle involves building a substituted pyridinone or dihydroxypyridine ring, followed by chlorination and subsequent functionalization. The chlorination of hydroxyl groups on a pyridine ring is a classic transformation, typically achieved with reagents like phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5).

Proposed Multi-Step Synthesis Workflow

The following workflow represents a chemically sound, though not experimentally verified, pathway. The causality behind the steps is as follows:

- **Ring Formation:** A substituted dihydroxypyridine is formed. This is a common strategy that builds the core scaffold.
- **Chlorination:** The hydroxyl groups are converted to chlorides. This is a crucial step that "activates" the ring for subsequent nucleophilic substitution. Using a strong chlorinating agent like POCl_3 is standard practice for this transformation on heterocyclic rings.^[5]^[6]
- **Selective Methylation:** One of the chlorine atoms is selectively replaced by a methoxy group. The chlorine at the 6-position is generally more activated towards nucleophilic attack than the one at the 5-position, allowing for regioselective substitution by sodium methoxide.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization Profile (Predicted)

To assist researchers in confirming the identity of this compound in the absence of published experimental spectra, this section provides a predicted analytical profile based on its structure.

Predicted $^1\text{H-NMR}$ Spectroscopy

A proton NMR spectrum is crucial for confirming the presence of the methyl and methoxy groups. The expected signals in a solvent like CDCl_3 would be:

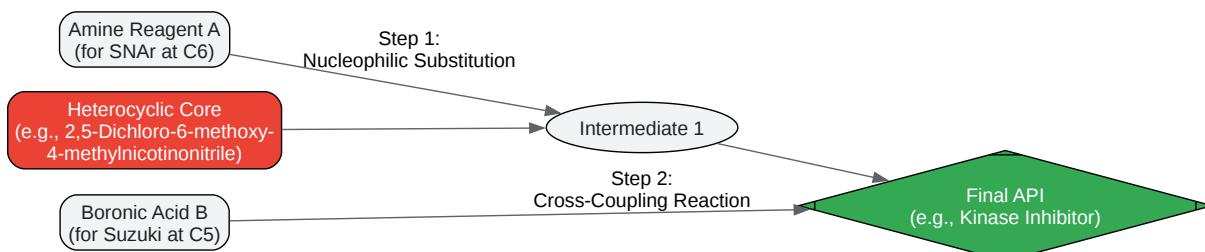
- ~4.1 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group ($-\text{OCH}_3$). It appears as a singlet because there are no adjacent protons to couple with.
- ~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group ($-\text{CH}_3$) attached to the pyridine ring at the C4 position. It is also a singlet due to the lack of adjacent protons.

The absence of any other signals in the aromatic region (typically 6.5-9.0 ppm) is a key identifying feature, as the pyridine ring is fully substituted.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight.

- Expected M^+ Peak: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion cluster corresponding to the molecular weight of ~217 g/mol .
- Isotopic Pattern: A key feature would be the isotopic pattern from the two chlorine atoms. The ratio of isotopes ^{35}Cl (75.8%) and ^{37}Cl (24.2%) will produce a characteristic pattern for the molecular ion:
 - M peak (containing two ^{35}Cl): Relative intensity of 100%
 - $\text{M}+2$ peak (containing one ^{35}Cl and one ^{37}Cl): Relative intensity of ~65%
 - $\text{M}+4$ peak (containing two ^{37}Cl): Relative intensity of ~10% This distinctive pattern is a powerful confirmation of a dichloro-substituted compound.


Application in Medicinal Chemistry: A Versatile Building Block

While specific drugs citing this exact starting material are not publicly disclosed, its structure is emblematic of intermediates used in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors. Substituted nicotinonitriles are prevalent scaffolds in this area.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP pocket of the enzyme. A common strategy is to use a flat, heterocyclic core (like our pyridine ring) that can form hydrogen bonds with the "hinge" region of the kinase. The various substituents on the ring are then elaborated to occupy adjacent hydrophobic pockets and provide selectivity.

The workflow below illustrates this concept, showing how an intermediate like **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile** serves as the central core for building a final, complex Active Pharmaceutical Ingredient (API). A structurally related compound, Bosutinib (a c-Src/Abl kinase inhibitor), utilizes a similar dichlorinated aromatic core, demonstrating the industrial relevance of this molecular pattern.^[7]

[Click to download full resolution via product page](#)

Caption: Role of a heterocyclic core in API synthesis.

In this conceptual workflow:

- First Reaction (SNAr): The more reactive chlorine (likely at C6, activated by the ring nitrogen) is displaced by a carefully chosen amine, introducing a key side chain.
- Second Reaction (Cross-Coupling): The remaining chlorine at C5 is replaced via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), adding the final piece of the molecular puzzle.

This step-wise, regioselective functionalization is precisely why intermediates like **2,5-Dichloro-6-methoxy-4-methylnicotinonitrile** are valuable in process chemistry. They provide a reliable and versatile platform for building molecular complexity in a controlled manner.

Conclusion

2,5-Dichloro-6-methoxy-4-methylnicotinonitrile is a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. While a comprehensive public dataset on its experimental properties is sparse, its structural features, predictable reactivity, and similarity to scaffolds used in active pharmaceutical ingredients mark it as a significant tool for drug discovery and development professionals. This guide provides a framework for understanding its core characteristics, handling requirements, and strategic application in the synthesis of complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile | C8H6Cl2N2O | CID 53415892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile, CasNo.886047-45-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. calpaclab.com [calpaclab.com]

- 5. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [2,5-Dichloro-6-methoxy-4-methylnicotinonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1424145#2-5-dichloro-6-methoxy-4-methylnicotinonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com